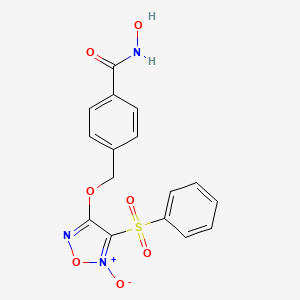
Hdac6-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-18 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. HDAC6 is predominantly found in the cytoplasm and is involved in the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-18 involves several steps, starting with the preparation of benzohydroxamates, which are selectively inhibiting HDAC6. The synthetic route typically includes the following steps:
Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
Scientific Research Applications
Hdac6-IN-18 has a wide range of scientific research applications:
Cancer Research: This compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Neurodegenerative Diseases: The compound has potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases by enhancing the acetylation of α-tubulin and improving axonal transport.
Inflammatory Conditions: This compound can modulate immune responses and reduce inflammation, making it a potential treatment for autoimmune diseases.
Epigenetic Studies: The compound is used in epigenetic research to study the role of HDAC6 in gene expression and chromatin remodeling.
Mechanism of Action
Hdac6-IN-18 exerts its effects by selectively inhibiting HDAC6, leading to increased acetylation of its substrates, such as α-tubulin and HSP90. This inhibition disrupts various cellular processes, including protein degradation, cell motility, and stress responses. The compound’s mechanism of action involves binding to the catalytic domain of HDAC6, preventing it from deacetylating its target proteins .
Comparison with Similar Compounds
Similar Compounds
Ricolinostat: Another selective HDAC6 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
Tubastatin A: A potent HDAC6 inhibitor used in research for its neuroprotective and anti-inflammatory properties.
ACY-1215: A selective HDAC6 inhibitor with applications in cancer therapy.
Uniqueness of Hdac6-IN-18
This compound stands out due to its irreversible inhibition of HDAC6, providing prolonged effects compared to reversible inhibitors. This unique property makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O7S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxymethyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C16H13N3O7S/c20-14(17-21)12-8-6-11(7-9-12)10-25-15-16(19(22)26-18-15)27(23,24)13-4-2-1-3-5-13/h1-9,21H,10H2,(H,17,20) |
InChI Key |
CKHUIFFTCIFDOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCC3=CC=C(C=C3)C(=O)NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
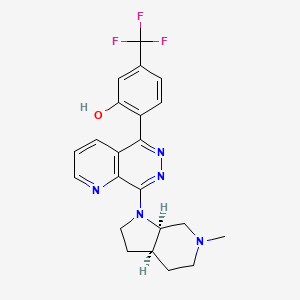

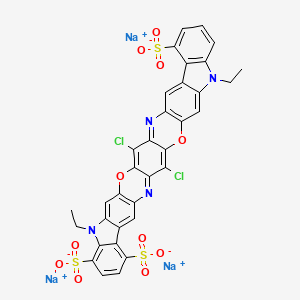

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
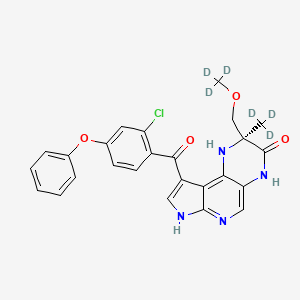
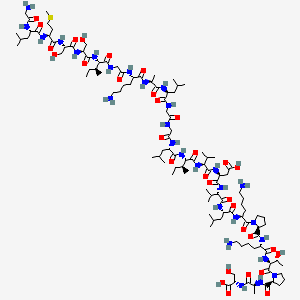
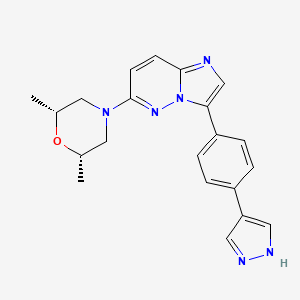
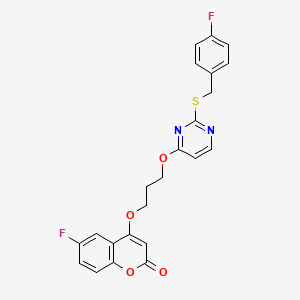
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

